molecular formula C8H14N4 B6274672 3-(piperidin-3-yl)-1H-pyrazol-4-amine CAS No. 1515044-96-8

3-(piperidin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B6274672
CAS No.: 1515044-96-8
M. Wt: 166.2
InChI Key:
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Description

“3-(piperidin-3-yl)-1H-pyrazol-4-amine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “this compound” could not be found in the retrieved papers.


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including [5 + 1] annulation, [4 + 2], and [3 + 3] reactions . The specific chemical reactions involving “this compound” are not mentioned in the retrieved papers.

Safety and Hazards

While specific safety and hazards information for “3-(piperidin-3-yl)-1H-pyrazol-4-amine” was not found, general safety measures for handling piperidine derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

Future Directions

Piperidine derivatives continue to be a subject of research for new drugs that affect the central nervous system through the serotoninergic mechanism and that show multidirectional pharmacological activity . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(piperidin-3-yl)-1H-pyrazol-4-amine involves the reaction of piperidine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid followed by reduction of the resulting intermediate to yield the final product.", "Starting Materials": [ "Piperidine", "3,5-dimethyl-1H-pyrazole-4-carboxylic acid", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Piperidine is reacted with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC to yield the intermediate 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid.", "Step 2: The intermediate is then reduced using hydrogen gas and palladium on carbon as a catalyst to yield the final product, 3-(piperidin-3-yl)-1H-pyrazol-4-amine." ] }

1515044-96-8

Molecular Formula

C8H14N4

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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